1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(4-fluorophenyl)ethan-1-one
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Overview
Description
1-{6,6-Dimethyl-2-azaspiro[33]heptan-2-yl}-2-(4-fluorophenyl)ethan-1-one is a synthetic organic compound It features a spirocyclic structure with a fluorophenyl group, making it an interesting subject for various chemical and pharmaceutical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(4-fluorophenyl)ethan-1-one typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.
Final Assembly: The final step involves coupling the spirocyclic core with the fluorophenyl group under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-{6,6-Dimethyl-2-azaspiro[3
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(4-fluorophenyl)ethan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure and fluorophenyl group could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-phenylethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.
Uniqueness
The presence of the fluorophenyl group in 1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(4-fluorophenyl)ethan-1-one may confer unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
1-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO/c1-15(2)8-16(9-15)10-18(11-16)14(19)7-12-3-5-13(17)6-4-12/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHBMYUTMUNFHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CN(C2)C(=O)CC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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